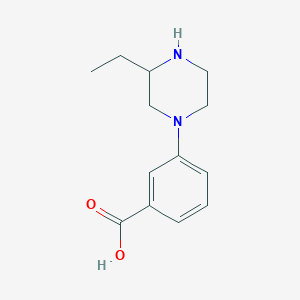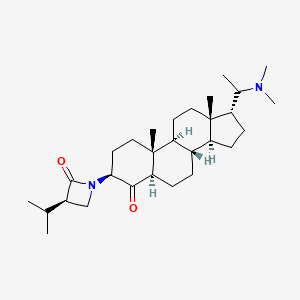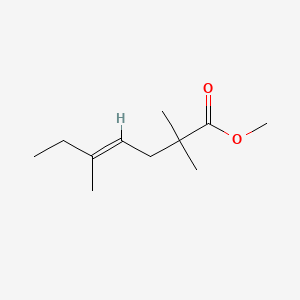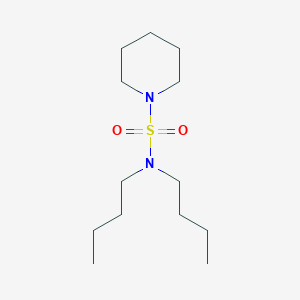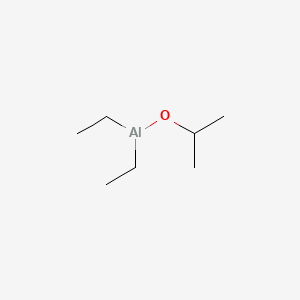
Aluminum, diethyl(2-propanolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl(2-propanolato)- typically involves the reaction of diethylaluminum chloride with isopropanol. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction can be represented as:
Al(C2H5)2Cl+(CH3)2CHOH→Al(C2H5)2OCH(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of an inert atmosphere and dry solvents is crucial to prevent any side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum, diethyl(2-propanolato)- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Hydrolysis: Reacts violently with water to produce aluminum hydroxide and ethane.
Substitution: Can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Hydrolysis: Occurs readily in the presence of water.
Substitution: Requires nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Aluminum oxide and other oxidation products.
Hydrolysis: Aluminum hydroxide and ethane.
Substitution: Various substituted aluminum compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Aluminum, diethyl(2-propanolato)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, although its high reactivity poses challenges.
Industry: Used in the production of flame retardants and as a precursor for other organoaluminum compounds.
Mécanisme D'action
The mechanism of action of aluminum, diethyl(2-propanolato)- involves its high reactivity with nucleophiles and electrophiles. It can form strong bonds with oxygen and nitrogen atoms, making it useful in catalysis and organic synthesis. The compound’s reactivity is primarily due to the presence of the aluminum atom, which can easily form coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaluminum chloride: Similar in structure but contains a chloride atom instead of the propanolato group.
Triethylaluminum: Contains three ethyl groups attached to the aluminum atom.
Aluminum isopropoxide: Contains isopropoxide groups instead of ethyl groups.
Uniqueness
Aluminum, diethyl(2-propanolato)- is unique due to its combination of ethyl and propanolato groups, which gives it distinct reactivity and applications compared to other organoaluminum compounds .
Propriétés
| 6063-60-1 | |
Formule moléculaire |
C7H17AlO |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
diethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2C2H5.Al/c1-3(2)4;2*1-2;/h3H,1-2H3;2*1H2,2H3;/q-1;;;+1 |
Clé InChI |
QYRVKEFNJZPMKU-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



